Dichloroacetyl chloride
Overview
Description
Synthesis Analysis
The synthesis of dichloroacetyl chloride involves several chemical processes. One study details an unusual reaction of chloroacetyl chloride with 1,2-dichloroethene, leading to the formation of (E)-1,1,4-trichlorobut-3-en-2-one, highlighting the reactive nature of chloroacetyl chloride in the presence of AlCl3 (Bozhenkov et al., 2008). Another method for synthesizing chloroacetyl chloride, which may be related to the production of dichloroacetyl chloride, uses chloroacetic acid and thionyl chloride in a "one pot process," yielding high purity chloroacetyl chloride (Zhou Junbo, 2009).
Molecular Structure Analysis
The structure and conformation of dichloroacetyl chloride have been extensively studied. Gas-phase electron diffraction revealed that dichloroacetyl chloride exists as a mixture of two conformers with syn and gauche arrangements of hydrogen and oxygen atoms (Shen et al., 1981). This study provides critical insights into the molecular geometry and conformational flexibility of dichloroacetyl chloride.
Chemical Reactions and Properties
Dichloroacetyl chloride participates in a variety of chemical reactions, demonstrating its versatility as a reagent. The reaction with nitrogen-centered nucleophiles and sodium sulfide showcases its high reactivity and the potential for synthesizing a diverse set of compounds (Bozhenkov et al., 2008). Additionally, the photocatalytic degradation of dichloroacetyl chloride adsorbed on TiO2 has been investigated, revealing insights into the degradation pathways and products (Nishikiori et al., 2010).
Physical Properties Analysis
Studies on the infrared and Raman spectra of dichloroacetyl chloride provide information on its physical properties, including vibrational spectra in different states (gaseous, liquid, and solid) and insights into rotational isomerism (Miyake et al., 1958). This research underscores the complex interplay between molecular structure and physical properties.
Chemical Properties Analysis
The chemical properties of dichloroacetyl chloride, such as its reactivity and the nature of its interactions with other substances, have been a subject of study. For instance, the theoretical study on the mechanism of chloroacetyl chloride decomposition provides insights into the chemical behavior and potential reaction pathways of related compounds (Li et al., 2016).
Safety And Hazards
Dichloroacetyl chloride is considered hazardous . It is corrosive to metals and tissue . Inhalation, ingestion, or contact with vapors, dusts, or substance may cause severe injury, burns, or death . Contact with molten substance may cause severe burns to skin and eyes . Reaction with water or moist air will release toxic, corrosive, or flammable gases .
Future Directions
Dichloroacetyl chloride attracted attention as an intermediate product of the photocatalytic degradation of trichloroethylene (TCE) . The adsorption and photocatalytic reaction of Dichloroacetyl chloride on TiO2 have been investigated . The influence of the surface structure of several TiO2s on the reaction mechanism was discussed in order to understand the complete degradation mechanism of TCE as well as Dichloroacetyl chloride .
properties
IUPAC Name |
2,2-dichloroacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O/c3-1(4)2(5)6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCCMZVIWNDFMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O, Array | |
Record name | DICHLOROACETYL CHLORIDE | |
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Record name | 2,2-DICHLOROACETYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID6024965 | |
Record name | Dichloroacetyl chloride | |
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Molecular Weight |
147.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichloroacetyl chloride is a colorless liquid with a pungent odor. Flash point 151 °F Boiling point 107-108 °F. Vapors are irritating to the eyes and mucous membranes. Corrosive to metals and tissue., Liquid, Liquid with a penetrating odor; [HSDB], COLOURLESS-TO-YELLOW FUMING LIQUID WITH PUNGENT ODOUR. | |
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Record name | Acetyl chloride, 2,2-dichloro- | |
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Boiling Point |
225 to 226 °F at 760 mmHg (NTP, 1992), 107-108 °C @ 760 MM HG, 107-108 °C | |
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Flash Point |
151 °F (NTP, 1992), 66 °C, 151 °F, 66 °C | |
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Solubility |
Decomposes (NTP, 1992), SOL IN ETHER, Solubility in water: decomposes | |
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Density |
1.5315 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.5315 @ 16 °C/4 °C, Relative density (water = 1): 1.5 | |
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Vapor Density |
5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (AIR= 1), Relative vapor density (air = 1): 5.1 | |
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Vapor Pressure |
154 mmHg at 77 °F (NTP, 1992), 23.0 [mmHg], Vapor pressure, kPa at 20 °C: 3.1 | |
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Product Name |
Dichloroacetyl chloride | |
Color/Form |
LIQUID | |
CAS RN |
79-36-7 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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